Product packaging for Impentamine(Cat. No.:CAS No. 34973-91-6)

Impentamine

Cat. No.: B1244762
CAS No.: 34973-91-6
M. Wt: 153.22 g/mol
InChI Key: MZCJWLAXZRFUPI-UHFFFAOYSA-N
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Description

Overview of Histamine (B1213489) Receptors and Their Ligands

Histamine is a biogenic amine that functions as a crucial neurotransmitter, regulating a variety of physiological and pathological processes. news-medical.netresearchgate.net It exerts its effects by binding to four distinct subtypes of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. researchgate.netwikipedia.org These receptors are distributed throughout the body and mediate different cellular responses. wikipedia.org

Histamine H1 Receptors (H1R): Primarily located on smooth muscle cells, endothelial cells, and neurons in the central nervous system (CNS). wikipedia.org Their activation is linked to allergic responses, causing effects like smooth muscle contraction and increased vascular permeability. wikipedia.org Ligands that block these receptors, known as H1 antagonists or antihistamines, are widely used to treat allergy symptoms. wikipedia.orgmdpi.com

Histamine H2 Receptors (H2R): Mainly found on parietal cells in the stomach lining, where they regulate the secretion of gastric acid. wikipedia.org H2 receptor antagonists are effective drugs for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). wikipedia.orgmdpi.com

Histamine H3 Receptors (H3R): Predominantly expressed in the CNS, where they act as presynaptic autoreceptors on histaminergic neurons to inhibit the synthesis and release of histamine. mdpi.comwikipedia.org They also function as heteroreceptors on other neurons to modulate the release of various neurotransmitters, including acetylcholine (B1216132), dopamine, serotonin, and norepinephrine. mdpi.comwikipedia.org

Histamine H4 Receptors (H4R): Primarily found on cells of the immune system, such as mast cells and eosinophils. wikipedia.org They are involved in inflammatory responses and immune modulation. wikipedia.orgmdpi.com

Ligands for these receptors are classified based on their action. Agonists are compounds that bind to and activate a receptor, mimicking the effect of the endogenous ligand (histamine). Antagonists bind to a receptor but prevent its activation by an agonist. Inverse agonists bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist, which is particularly relevant for receptors like H3R that exhibit high constitutive (agonist-independent) activity. nih.govnih.gov

Historical Context of Histamine H3 Receptor Ligand Development

The existence of the histamine H3 receptor was first proposed in 1983 by a team at the French National Institute of Health and Medical Research (INSERM). mdpi.comnih.gov They identified it as a presynaptic autoreceptor that inhibited the release of histamine from rat brain tissue, distinguishing it pharmacologically from the already known H1 and H2 receptors. mdpi.comnih.gov The H3 receptor gene was successfully cloned in 1999. nih.govtocris.com

The development of ligands targeting the H3 receptor began with modifications of the histamine molecule itself. wikipedia.org Early research led to the creation of the first potent and selective H3 receptor ligands in 1987:

(R)-α-methylhistamine: A selective H3 agonist. news-medical.netnih.gov

Thioperamide (B1682323): A selective H3 antagonist. wikipedia.orgnih.gov

These initial imidazole-containing compounds were instrumental as research tools for characterizing the functions of the H3 receptor, establishing its role in regulating wakefulness, attention, and cognitive processes. nih.gov However, the development of therapeutic agents was hampered by issues such as the hepatotoxicity observed with thioperamide and off-target effects on other receptors. wikipedia.org

This led researchers to focus on non-imidazole H3 antagonists. wikipedia.org A significant breakthrough in this area was the development of Pitolisant (Wakix®), the first H3 receptor antagonist/inverse agonist to receive market approval, initially for the treatment of narcolepsy. mdpi.comwikipedia.orgnih.gov The discovery that the H3 receptor possesses high constitutive activity—the ability to signal without being activated by an agonist—was crucial, paving the way for the development of inverse agonists which can reduce this basal activity. nih.govnih.gov

Positioning of Impentamine within Histamine Receptor Research

This compound, also known as 4(5)-(5-aminopentyl)-1H-imidazole, emerged from research into histamine homologs, where the length of the alkyl chain on the imidazole (B134444) ring was systematically varied. nih.gov This research demonstrated that while the standard two-carbon chain of histamine results in agonistic activity at all histamine receptors, elongating the chain could produce compounds with antagonistic properties at the H3 receptor. nih.gov

This compound, with its five-methylene group chain, was identified as a potent and highly selective H3 receptor antagonist. nih.govwikipedia.org It displays over 30,000-fold selectivity for the H3 receptor compared to H1 and H2 receptors. tocris.com Its potency as an antagonist was established in functional assays on guinea pig jejunum, where it recorded a pA2 value of 8.4. nih.govmedchemexpress.comnih.gov

The pharmacological profile of this compound is complex and can vary depending on the experimental system, a common feature for H3 ligands due to the receptor's constitutive activity and the existence of multiple receptor isoforms. mdpi.comnih.gov While initially characterized as a potent antagonist, subsequent studies in cell lines stably expressing human H3 receptors revealed that this compound can also act as a partial agonist or even a full agonist on certain H3 receptor splice variants. mdpi.comnih.govtocris.com For instance, this compound acts as a partial agonist on several human H3 receptor isoforms but behaves as a full agonist on the hH3R-365 isoform, with an intrinsic activity comparable to histamine itself. mdpi.com This dual activity profile makes this compound a valuable chemical tool for investigating the complex pharmacology of the H3 receptor system. nih.govtocris.com

Table 1: Properties of this compound

PropertyValue/DescriptionReference
IUPAC Name5-(1H-imidazol-5-yl)pentan-1-amine wikipedia.org
Chemical FormulaC8H15N3 wikipedia.orgebi.ac.uk
Molar Mass153.2248 g/mol wikipedia.org
Primary ActivityPotent and selective Histamine H3 receptor antagonist nih.govwikipedia.orgtocris.com
Secondary ActivityCan act as a partial or full agonist depending on the H3 receptor isoform and cellular context mdpi.comnih.govtocris.com
Antagonist Potency (pA2)8.4 (on guinea pig jejunum) nih.govtocris.commedchemexpress.comnih.gov
Selectivity>30,000-fold selective for H3 over H1 and H2 receptors tocris.com
Alternative NameVUF 4702 tocris.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3 B1244762 Impentamine CAS No. 34973-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-imidazol-5-yl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c9-5-3-1-2-4-8-6-10-7-11-8/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCJWLAXZRFUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430734
Record name Impentamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34973-91-6
Record name 1H-Imidazole-4-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34973-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Impentamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Impentamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMPENTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88JSL4TQ76
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Molecular Pharmacology and Receptor Interaction Dynamics of Impentamine

Histamine (B1213489) H₃ Receptor Binding and Affinity Profiling

The interaction of Impentamine with the histamine H₃ receptor (H₃R) is characterized by high affinity. This has been quantified through various binding assays, which reveal specific constants and highlight the methodologies employed to understand this molecular relationship.

The binding affinity of this compound for the histamine H₃ receptor is potent. Studies using radioligand binding assays on rat brain cortex membranes with Nα-[³H]methylhistamine have determined a pKᵢ value of 9.1 for this compound. nih.govresearchgate.net Another study reported a pKᵢ value of 8.3. guidetopharmacology.org The affinity of this compound can also be influenced by the specific isoform of the H₃ receptor and the tissue being studied. For instance, the estimated affinity of this compound was found to be significantly higher in guinea-pig cerebral cortex compared to the ileum longitudinal muscle myenteric plexus. nih.gov

Recent research into the various splice variants of the human H₃ receptor (hH₃R) has provided a more nuanced understanding of this compound's binding. In studies using [³H]Nα-methylhistamine ([³H]NAMH) competition binding assays, this compound and its analogue, dimethyl-impentamine, showed comparable binding affinities for the longer H₃R isoforms, including H₃R-453, H₃R-445, H₃R-415, and H₃R-413. biorxiv.orgbiorxiv.org However, unlike many other H₃R agonists, this compound did not show a significant increase in binding affinity for the shorter, more constitutively active isoforms like H₃R-373 and H₃R-365. biorxiv.orgbiorxiv.org

Table 1: this compound Receptor Binding Constants (Kᵢ) at Histamine H₃ Receptors
PreparationRadioligandKᵢ ValueSource
Rat Brain Cortex MembranesNα-[³H]methylhistaminepKᵢ = 9.1 nih.govresearchgate.net
Human H₃ Receptor (unspecified)UnspecifiedpKᵢ = 8.3 guidetopharmacology.org
HEK293T cells expressing hH₃R-445[³H]NAMHComparable affinity to other long isoforms biorxiv.orgbiorxiv.org
Guinea-pig Cerebral Cortex[³H]-R-alpha-methylhistamineHigher affinity than in ileum nih.gov

The determination of this compound's binding affinity relies on established competitive binding assay methodologies. nih.gov These assays typically involve cell membranes prepared from tissues or cell lines expressing the receptor of interest, such as the rat brain cortex or transfected HEK293 or CHO cells. nih.govmdc-berlin.de

A common technique is the radioligand competition binding assay. biorxiv.orgbiorxiv.org In this method, a fixed concentration of a radiolabeled ligand that binds to the H₃ receptor, such as [³H]Nα-methylhistamine ([³H]NAMH) or [¹²⁵I]iodophenpropit, is incubated with the receptor preparation. nih.govbiorxiv.org Increasing concentrations of the unlabeled "competitor" ligand, in this case, this compound, are added to the mixture. acs.org this compound competes with the radioligand for the same binding site on the H₃ receptor. As the concentration of this compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. acs.org

To distinguish specific binding from non-specific binding, the assay is also run in the presence of a high concentration of a standard H₃ ligand, such as 10 µM clobenpropit (B1669187) or 100 µM histamine, to saturate the receptors. biorxiv.orgmdc-berlin.deacs.org The incubation is terminated by rapid filtration through a filter plate, which traps the cell membranes while allowing unbound ligands to pass through. mdc-berlin.deacs.org The radioactivity retained on the filter is then measured, and the data are analyzed to calculate the Kᵢ value of this compound, which represents its equilibrium dissociation constant and is an inverse measure of its binding affinity. uni-regensburg.de Studies have noted that the displacement curves for this compound can be biphasic, which may suggest complexity in receptor binding or coupling. nih.gov

Determination of Receptor Binding Constants (Kᵢ)

Functional Characterization at Histamine Receptors

The functional activity of this compound is complex and highly dependent on the specific biological system and H₃ receptor isoform being studied. This phenomenon, known as protean agonism or functional selectivity, means the compound can act as an antagonist, partial agonist, or even a full agonist under different experimental conditions.

This compound was initially characterized as a potent and selective H₃ receptor antagonist. tocris.comebi.ac.uk In functional assays using guinea pig jejunum, it acts as a competitive antagonist with a pA₂ value of 8.4. nih.govebi.ac.uk The pA₂ value is a measure of the potency of an antagonist.

However, subsequent research revealed a more complex functional profile. In mouse brain cortex slices, this compound behaves as a partial agonist, with an intrinsic activity (α) reported between 0.3 and 0.6. nih.govresearchgate.net Furthermore, in certain cell-based systems, its function shifts even more dramatically. In SK-N-MC cells and CHO cells stably expressing human or rat H₃ receptors, this compound was surprisingly found to act as an effective partial or even full H₃ agonist. tocris.comnih.govnih.gov

This variability extends to different H₃ receptor splice variants. This compound acts as a partial agonist on several isoforms, including H₃R-445, H₃R-413, and others, but functions as a full agonist, with efficacy comparable to histamine itself, on the shorter hH₃R-365 isoform. mdpi.comresearchgate.net Studies comparing human and rat H₃ receptors also found that this compound was more potent and efficacious at the rat receptor. nih.gov This system-dependent activity highlights the intricate nature of its interaction with the H₃ receptor. nih.gov

Table 2: Functional Activity of this compound at Histamine H₃ Receptors
System/TissueObserved ActivityPotency/EfficacySource
Guinea Pig JejunumCompetitive AntagonistpA₂ = 8.4 nih.govebi.ac.uk
Mouse Brain CortexPartial Agonistα = 0.3 - 0.6 nih.govresearchgate.net
SK-N-MC cells (human H₃R)Partial Agonist / Agonist- tocris.comnih.govnews-medical.net
CHO cells (human H₃R)Partial Agonist- nih.gov
Human H₃R-365 isoformFull AgonistEfficacy similar to histamine mdpi.comresearchgate.net
Human H₃R-445 and other long isoformsPartial Agonist- mdpi.comresearchgate.net

The histamine H₃ receptor is known to exhibit a high degree of constitutive activity, meaning it can signal in the absence of an agonist. nih.govceu.es This has led to the reclassification of many compounds once termed "antagonists" as "inverse agonists," which are ligands that bind to the receptor and reduce its basal, constitutive activity. ceu.es

While some reports have classified this compound as a potent H₃ receptor inverse agonist with a pA₂ of 8.4, this description is often used interchangeably with "antagonist" in older literature. news-medical.net More detailed functional studies, particularly in systems where H₃R constitutive activity is high, have shown this compound behaving as an agonist or partial agonist, rather than an inverse agonist. nih.govnih.gov For example, in SK-N-MC cells expressing H₃ receptors, where inverse agonists like thioperamide (B1682323) and clobenpropit increase cAMP levels (by inhibiting the constitutive activity of the Gᵢ-coupled receptor), this compound was found to act as an agonist, further inhibiting cAMP production. nih.gov

However, the chemical scaffold of this compound is foundational for ligands that span the full spectrum of activity. Minor structural modifications to the primary amine group of this compound can yield compounds that are neutral antagonists or potent inverse agonists, demonstrating that subtle chemical changes can have a major impact on the activation state of the H₃ receptor. nih.govnews-medical.netresearchgate.net

A key feature of this compound's pharmacological profile is its high selectivity for the H₃ receptor over other histamine receptor subtypes. Research indicates that this compound displays a greater than 30,000-fold selectivity for the H₃ receptor compared to the H₁ and H₂ receptors. tocris.com This pronounced selectivity was a significant finding in the development of tools to study the specific functions of the H₃ receptor. ebi.ac.uk

While many imidazole-based H₃ receptor ligands have been found to also possess some affinity for the more recently discovered H₄ receptor, specific binding data for this compound at the H₄ receptor is not as extensively documented. nih.gov Studies evaluating a range of histaminergic ligands at the human H₄ receptor have shown that most H₁ and H₂ antagonists have negligible affinity. nih.gov Although many H₃ ligands do interact with the H₄ receptor, this compound is primarily noted for its potent and highly selective activity at the H₃ subtype relative to H₁ and H₂. tocris.comebi.ac.uk

Inverse Agonism Modalities

Intracellular Signaling Pathways and Second Messenger Modulation

The molecular pharmacology of this compound is intrinsically linked to its interaction with the histamine H₃ receptor (H₃R), a G protein-coupled receptor (GPCR). The binding of this compound to the H₃R initiates a cascade of intracellular signaling events that are primarily mediated by the Gᵢ/Gₒ family of heterotrimeric G proteins. This interaction leads to the modulation of various second messenger systems and downstream effector pathways, ultimately influencing neuronal function. The functional activity of this compound can vary, with studies identifying it as an agonist, partial agonist, or inverse agonist depending on the specific H₃R isoform and the cellular context. tocris.comnews-medical.netscispace.comceu.esresearchgate.net

G-Protein Coupling Mechanisms (Gᵢ/Gₒ)

The histamine H₃ receptor, the principal target for this compound, is well-established to couple to the Gᵢ/Gₒ family of G proteins. scispace.comnih.govscispace.com This coupling is a critical first step in the signal transduction cascade initiated by this compound. The activation of H₃R by an agonist facilitates the exchange of GDP for GTP on the α-subunit of the Gᵢ/Gₒ protein, leading to the dissociation of the Gαᵢ/ₒ subunit from the Gβγ dimer. nih.gov Both the Gαᵢ/ₒ and Gβγ subunits are then free to interact with and modulate the activity of downstream effector proteins. tocris.comnews-medical.net Pertussis toxin (PTX), which specifically ADP-ribosylates and inactivates Gᵢ/Gₒ proteins, has been shown to abolish H₃R-mediated signaling, confirming the essential role of this G protein family in the receptor's function. nih.gov The interaction of this compound with the H₃R engages this Gᵢ/Gₒ pathway, leading to the subsequent modulation of intracellular signaling cascades.

Regulation of Adenylyl Cyclase and Cyclic AMP (cAMP) Production

A primary consequence of this compound-induced H₃R activation via Gᵢ/Gₒ proteins is the inhibition of adenylyl cyclase activity. scispace.comscispace.com Adenylyl cyclase is the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). By inhibiting this enzyme, this compound binding to the H₃R leads to a decrease in intracellular cAMP levels. news-medical.net This reduction in cAMP, in turn, downregulates the activity of cAMP-dependent protein kinase A (PKA) and subsequently modulates gene transcription through transcription factors like the cAMP-responsive element-binding protein (CREB). news-medical.netscispace.com

Studies using SK-N-MC cells stably expressing the human H₃ receptor have demonstrated that this compound and its derivatives can modulate forskolin-induced cAMP production. thaiscience.info In these experimental systems, this compound has been shown to act as a partial agonist. thaiscience.infoacs.org The functional response to this compound can be complex, with its derivatives spanning a spectrum of activities from full agonism to neutral antagonism and full inverse agonism, often without significant changes in binding affinity. thaiscience.info

Table 1: Functional Activity of this compound and its Analogs on cAMP Production

Compound Functional Activity at hH₃R Reference
This compound Partial Agonist thaiscience.infoacs.org
VUF5207 Partial Agonist mdc-berlin.de
VUF4904 Inverse Agonist / Neutral Antagonist ceu.esmdc-berlin.de
VUF4903 Inverse Agonist acs.org

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond the canonical adenylyl cyclase pathway, H₃R activation by agonists can also trigger the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). news-medical.netscispace.comnih.govscispace.com The activation of MAPK pathways can occur through both G-protein-dependent and β-arrestin-mediated mechanisms, although the initial phase of activation is predominantly G-protein-dependent. researchgate.net The Gβγ subunits released upon Gᵢ/Gₒ activation are thought to play a significant role in initiating the MAPK cascade. researchgate.net

The H₃R-mediated activation of ERK1/2 has been implicated in neuroprotective effects. researchgate.net For instance, the H₃R agonist imetit (B1201578) has demonstrated neuroprotective properties against oxygen-glucose deprivation-induced injury in cultured cortical neurons, an effect that was abolished by a MEK1 inhibitor, indicating the involvement of the ERK1/2 pathway. researchgate.net While direct, detailed studies on this compound's specific modulation of MAPK pathways are less common in the provided literature, its agonistic properties at the H₃R suggest it would similarly influence this signaling cascade. Different H₃R isoforms have been shown to vary in their ability to activate MAPK-dependent transcription. scispace.com

Influence on Phosphatidylinositol 3-Kinase (PI3K) Signaling

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another important downstream target of H₃R activation. news-medical.netscispace.comnih.gov Similar to the MAPK pathway, the activation of PI3K is often mediated by the Gβγ subunits of the dissociated Gᵢ/Gₒ protein. researchgate.net This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which in turn activates downstream kinases such as protein kinase B (Akt). researchgate.net

The H₃R-mediated activation of the PI3K/Akt pathway has been linked to the inhibition of glycogen (B147801) synthase kinase 3β (GSK3β), a key enzyme in various cellular processes. scispace.comresearchgate.net Dysregulation of GSK3β has been associated with several pathological conditions. scispace.com The activation of this pathway by H₃R agonists has been demonstrated in transfected cells and primary neuronal cultures. researchgate.net As an H₃R ligand, this compound is expected to influence the PI3K signaling cascade, contributing to the diverse physiological effects mediated by the H₃ receptor.

Modulation of Intracellular Calcium (Ca²⁺) Dynamics

The influence of H₃R activation on intracellular calcium (Ca²⁺) levels is complex and can be context-dependent. A primary mechanism involves the inhibition of voltage-gated calcium channels, leading to a decrease in Ca²⁺ influx and subsequent inhibition of neurotransmitter release. scispace.comnih.govuni-regensburg.de This is a key mechanism behind the function of H₃R as a presynaptic autoreceptor and heteroreceptor.

However, other pathways for Ca²⁺ modulation exist. The Gβγ subunits of activated Gᵢ/Gₒ proteins can stimulate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing the release of Ca²⁺ from intracellular stores. tocris.com Furthermore, studies using chimeric G proteins to link the H₃R to calcium signaling have revealed contrasting effects on agonist activity. For example, while this compound acted as a full agonist in cAMP assays, the related agonist imetit showed only partial agonist activity in mobilizing calcium through a chimeric G protein. researchgate.net This highlights the potential for biased agonism, where a ligand can differentially activate signaling pathways coupled to the same receptor.

Ligand-Receptor Interaction Mechanisms and Conformational Dynamics

The interaction between this compound and the histamine H₃ receptor is a dynamic process that involves specific molecular recognition and induces conformational changes in the receptor, leading to the initiation of intracellular signaling. The chemical structure of this compound, particularly substitutions on its amino group, has a profound impact on its functional activity, ranging from agonism to inverse agonism, without drastically altering its binding affinity. thaiscience.infoacs.orgresearchgate.net

The development of advanced biophysical techniques, such as bioluminescence resonance energy transfer (BRET), has enabled the real-time study of H₃R conformational dynamics in living cells. acs.org A BRET-based biosensor for the H₃R has been created by fusing BRET partners to the receptor. This tool allows for the detection of ligand-induced conformational changes as alterations in the BRET signal. acs.orgmdc-berlin.de

Using this biosensor, it was observed that agonists like histamine and imetit induce an increase in the BRET signal, while inverse agonists cause a decrease. acs.orgmdc-berlin.de this compound and its analogue VUF5207, which act as partial agonists, also produced distinct conformational responses that could be measured by this system. mdc-berlin.de These findings demonstrate that ligands with different efficacies stabilize distinct conformational states of the receptor. The ability to monitor these conformational changes provides a powerful tool for structure-activity relationship (SAR) studies and for understanding the molecular basis of biased agonism at the H₃R. mdc-berlin.de

Mutagenesis studies have identified specific amino acid residues within the H₃R that are crucial for agonist binding and receptor activation. For instance, mutation of glutamate (B1630785) 206 in transmembrane domain 5 significantly reduces the potency and affinity of agonists like histamine and this compound, suggesting this residue is a key interaction point, likely with the imidazole (B134444) ring of the ligands. researchgate.net

Identification of Critical Receptor Residues for Ligand Binding (e.g., Glutamate 206, Leucine 199)

Site-directed mutagenesis studies have been instrumental in elucidating the key amino acid residues within the H3 receptor that are essential for agonist binding and receptor activation. Alanine (B10760859) scanning mutagenesis, a technique where specific amino acids are replaced with alanine, has identified several residues in the transmembrane domains (TM) that play a critical role.

One of the most significant findings is the role of Glutamate 206 (E206) , located in transmembrane domain 5 (TM5). nih.govresearchgate.netresearchgate.net Mutation of this residue to alanine (E206A) leads to a pronounced reduction in both the binding affinity and functional potency of a range of H3R agonists, including this compound. nih.govresearchgate.netresearchgate.net Molecular modeling suggests that the acidic side chain of Glutamate 206 is a key interaction point, likely forming a hydrogen bond with the imidazole ring common to histamine and many of its analogs. nih.govresearchgate.netresearchgate.net

Another critical residue identified in TM5 is Leucine 199 (L199) . Unlike the E206 mutation, substituting Leucine 199 with alanine (L199A) had only minor effects on the binding affinity of agonists. However, this mutation significantly reduced the potency of agonists in functional assays. nih.govresearchgate.netresearchgate.net This suggests that Leucine 199 is not primarily involved in the initial binding of the ligand but plays a crucial role in the subsequent conformational changes that lead to receptor activation. nih.govresearchgate.netresearchgate.net

Table 1: Key H3 Receptor Residues in this compound Interaction

ResidueLocationEffect of Alanine Mutation (on this compound)Inferred Role
Glutamate 206 (E206)Transmembrane Domain 5Pronounced reduction in binding affinity and potency. nih.govresearchgate.netresearchgate.netCritical for ligand binding, likely through interaction with the agonist's imidazole ring. nih.govresearchgate.netresearchgate.net
Leucine 199 (L199)Transmembrane Domain 5Minor effect on binding affinity but significant reduction in functional potency. nih.govresearchgate.netresearchgate.netImportant for the mechanism of receptor activation, not initial ligand binding. nih.govresearchgate.netresearchgate.net

Conformational Changes Induced by this compound Binding

The binding of a ligand to a G-protein coupled receptor (GPCR) like the H3R is not a simple lock-and-key mechanism but rather a dynamic process that induces specific conformational changes in the receptor protein. Studies using various functional assays and advanced biophysical techniques, such as Bioluminescence Resonance Energy Transfer (BRET), have revealed that different agonists can stabilize distinct active-state conformations of the H3R. nih.govresearchgate.netbiorxiv.orgacs.org

The agonist-receptor complexes formed by different H3 agonists are not conformationally equivalent. nih.govresearchgate.net This is demonstrated by the differential activity of this compound in various signaling pathways. While this compound acts as a full agonist in assays measuring the inhibition of cAMP formation, it was found to be inactive at the wild-type receptor when its function was linked to calcium signaling through a chimeric G-protein. nih.govresearchgate.net Interestingly, in the same calcium assay, this compound was able to activate the E206A mutant receptor, further highlighting that the conformational state induced by this compound is distinct from that of other agonists like histamine. nih.govresearchgate.net

BRET-based conformational biosensors, which measure changes in the proximity and/or orientation of probes placed within the receptor structure, have confirmed that agonists and inverse agonists induce opposite conformational shifts. biorxiv.orgacs.org In these systems, this compound has been shown to elicit partial agonistic responses, indicating it induces a specific receptor conformation that is distinct from the fully active or fully inactive states. mdc-berlin.de

Biased Agonism and Ligand-Specific Receptor States

The phenomenon where a ligand preferentially activates one signaling pathway over another through the same receptor is known as "biased agonism" or "functional selectivity." This concept arises from the receptor's ability to adopt multiple, ligand-specific conformational states. uni-regensburg.de this compound serves as a clear example of a biased agonist at the H3 receptor. Its ability to act as a full agonist for Gαi-mediated cAMP inhibition while being inactive or partial in other pathways (like Gq-mediated calcium mobilization) demonstrates this principle. nih.govresearchgate.netresearchgate.net

These observations challenge the traditional two-state model of receptor activation (inactive R and active R*) and support a multi-state model where different agonists stabilize unique receptor conformations (R1, R2, etc.), each coupled to a specific signaling output. uni-regensburg.de The functional activity of this compound analogs can be dramatically altered by subtle chemical modifications, shifting their profile from agonist to neutral antagonist or even inverse agonist, which underscores the delicate interplay between ligand structure and the stabilization of specific receptor activation states. acs.orgnih.gov

Characterization Across Histamine H3 Receptor Isoforms

The complexity of H3R pharmacology is further deepened by the existence of multiple receptor isoforms generated by alternative splicing of the H3R gene. nih.govscispace.comnih.gov These isoforms, which often differ in the length of their third intracellular loop (ICL3) or C-terminal tail, can exhibit distinct pharmacological and signaling properties. uni-regensburg.descispace.com

Differential Activity on Alternatively Spliced H3R Variants

Research has demonstrated that this compound exhibits markedly different activity profiles across various human H3R (hH3R) isoforms. biorxiv.orgnih.govbiorxiv.org Studies characterizing the pharmacology of seven different hH3R isoforms that are capable of inducing G-protein signaling have revealed a striking pattern for this compound and its analog, dimethyl-impentamine. biorxiv.orgbiorxiv.org

On the most studied, full-length isoform (hH3R-445) and several other variants (hH3R-453, hH3R-415, hH3R-413, hH3R-373, and hH3R-329), this compound acts as a partial agonist . biorxiv.orgresearchgate.netnih.govbiorxiv.orgmdpi.com However, on the hH3R-365 isoform, which has a significant deletion in the third intracellular loop, this compound behaves as a full agonist , producing a maximal response equivalent to that of the endogenous agonist, histamine. biorxiv.orgresearchgate.netnih.govbiorxiv.orgmdpi.com This isoform-specific biased agonism highlights that the structural differences between splice variants can profoundly alter the functional efficacy of a ligand. researchgate.net

Table 2: Functional Activity of this compound Across Human H3R Isoforms

H3R IsoformThis compound's Functional ActivityReference
hH3R-453Partial Agonist biorxiv.orgresearchgate.netnih.govbiorxiv.org
hH3R-445 (Reference)Partial Agonist biorxiv.orgresearchgate.netnih.govbiorxiv.org
hH3R-415Partial Agonist biorxiv.orgresearchgate.netnih.govbiorxiv.org
hH3R-413Partial Agonist biorxiv.orgresearchgate.netnih.govbiorxiv.org
hH3R-373Partial Agonist biorxiv.orgresearchgate.netnih.govbiorxiv.org
hH3R-365Full Agonist (same intrinsic activity as histamine) biorxiv.orgresearchgate.netnih.govbiorxiv.org
hH3R-329Partial Agonist researchgate.netnih.gov

Implications of Receptor Constitutive Activity on this compound Function

Many GPCRs, including the H3 receptor, can signal in the absence of an agonist, a phenomenon known as constitutive activity. nih.govnih.gov This basal level of activity is particularly high in the shorter H3R isoforms, such as hH3R-365 and hH3R-373. biorxiv.orgnih.gov This high constitutive activity is thought to be due to the absence of an "ionic lock" between transmembrane helices 3 and 6, which normally holds the receptor in an inactive state. biorxiv.org

The level of constitutive activity has significant implications for ligand pharmacology. Typically, agonists display higher binding affinities for more constitutively active receptor states, while inverse agonists (which reduce basal activity) bind with lower affinity. biorxiv.orgbiorxiv.org While many agonists show this increased affinity for the shorter, active isoforms, this compound and dimethyl-impentamine are exceptions, showing comparable binding affinities for both the longer (e.g., hH3R-445) and shorter (e.g., hH3R-365) isoforms. biorxiv.orgnih.govbiorxiv.org

Despite this, the functional consequence of the high constitutive activity of hH3R-365 on this compound is profound, as it is this isoform on which this compound transitions from a partial to a full agonist. biorxiv.orgresearchgate.netnih.govbiorxiv.org This suggests that the pre-activated conformational state of the hH3R-365 isoform is more permissive to being stabilized into a fully active state by this compound. researchgate.net This relationship underscores that a receptor's basal signaling tone is a critical determinant of a ligand's ultimate functional effect. nih.gov

Structure Activity Relationships Sar of Impentamine and Its Analogs

Elucidation of Key Pharmacophoric Elements for H3R Activity

The fundamental structure of histamine-like ligands, including Impentamine, requires specific features for H3R activity. Efforts to design H3R agonists have shown that replacing the imidazole (B134444) moiety is generally unsuccessful, highlighting its essential role. uni-regensburg.descispace.com The core pharmacophore for H3R ligands consists of an imidazole ring and a protonated amino group, connected by a flexible alkyl chain. ucl.ac.uk

For H3R agonism, the imidazole ring is a critical component, and any substituents added to it typically eliminate or drastically reduce activity. scispace.comcore.ac.uk The basic amine group at the end of the side chain is another crucial element. In the case of antagonists like this compound, an aliphatic tertiary amine linked by an alkyl chain was initially thought to be necessary for the required ionic interactions. researchgate.net this compound itself, a higher homolog of histamine (B1213489), features a 4(5)-substituted imidazole ring and a primary amine at the terminus of a five-carbon chain. uni-regensburg.deucl.ac.uknih.gov These two polar ends are responsible for the key interactions within the receptor's binding pocket.

Impact of Side Chain Modifications on Receptor Affinity and Efficacy

The side chain of this compound is a key determinant of its pharmacological profile at the H3 receptor. Modifications to its length and the terminal amine group can dramatically alter both binding affinity and functional activity, causing a switch from agonist to antagonist or inverse agonist. acs.orgnih.gov

The length of the alkyl chain is particularly critical. While a two-carbon (ethylene) chain is optimal for agonistic activity, as seen in histamine, elongating the chain to three or more methylene (B1212753) groups leads to compounds with antagonistic properties. nih.govresearchgate.net this compound, with its five-methylene unit chain (pentyl), is the most potent and selective H3 antagonist in the series of 4(5)-(ω-aminoalkyl)-1H-imidazoles. ucl.ac.uknih.govresearchgate.net

Furthermore, subtle modifications to the primary amine group of this compound have a profound impact on its efficacy. While these changes may only slightly reduce receptor affinity, the functional activity can span the entire spectrum from agonist to neutral antagonist and even inverse agonist. acs.orgnih.govtocris.com For example, alkylation of the primary amine with groups like methyl or isopropyl can shift the compound's profile. tocris.com This indicates that the side chain is deeply involved in the conformational changes of the receptor that lead to its activation or deactivation. acs.orgnih.gov

A study using a conformational H3R biosensor demonstrated these effects, showing that while the parent compound this compound and its analog VUF5207 produced partial agonistic responses, other analogs like VUF4904 and VUF4903, with different substitutions on the amine, acted as inverse agonists. acs.orgmdc-berlin.de

CompoundSide Chain ModificationReceptor Affinity (pKi/pA2)Functional ActivitySource
Histamine-CH2CH2NH2 (n=2)8.0 (pKi, H3R-445)Full Agonist nih.govbiorxiv.org
Propylamine homolog-(CH2)3NH2 (n=3)pA2 = 5.9-7.8Partial Agonist/Antagonist researchgate.net
Butylamine homolog-(CH2)4NH2 (n=4)pA2 = 7.7Partial Agonist/Antagonist researchgate.net
This compound-(CH2)5NH2 (n=5)pA2 = 8.4Antagonist/Partial Agonist nih.govresearchgate.nettocris.comresearchgate.net
Hexylamine homolog-(CH2)6NH2 (n=6)pA2 = 5.9-7.8Antagonist researchgate.net
VUF5207N-methyl substitution-Partial Agonist acs.org
VUF4904N-isopropyl substitution-Inverse Agonist acs.org
VUF4903N-p-chlorobenzyl substitution-Inverse Agonist acs.org

Influence of Imidazole Ring Substitutions

For histamine H3 receptor ligands, particularly agonists, the imidazole ring is highly sensitive to substitution. Research has consistently shown that adding substituents to the imidazole ring of histamine or its close analogs leads to a significant decrease or complete loss of agonistic activity. scispace.comcore.ac.uk This highlights the stringent structural requirements for receptor activation. While this compound itself is primarily characterized as an antagonist, the principle of maintaining an unsubstituted imidazole ring for optimal interaction with the H3 receptor is a recurring theme in the development of histamine-based ligands. scispace.com Efforts to create potent H3R agonists have been unsuccessful when this heterocyclic moiety is altered. uni-regensburg.descispace.com

Conformational Constraints and Their Effects on Activity

Introducing conformational constraints into the flexible side chain of this compound and its homologs has been a key strategy to enhance affinity and modulate activity. This is often achieved by incorporating the side chain into a piperidine (B6355638) or pyrrolidine (B122466) ring. nih.govresearchgate.net

For instance, Immepip, a conformationally constrained analog of the H3R agonist imbutamine, demonstrates high affinity and functional activity. nih.gov In a series of piperidine-containing analogs based on histamine homologs, the propylene (B89431) analog of Immepip was identified as a high-affinity neutral antagonist for the human H3 receptor. nih.gov This demonstrates that constraining the conformation can lock the ligand into a shape that is favorable for antagonistic binding.

Replacing the piperidine ring with a pyrrolidine ring can introduce stereoselectivity, where the resulting enantiomers show distinct affinities and activities at both the H3 and H4 receptors. nih.gov Conformational analysis suggests that such ligands can exist in many low-energy conformations, allowing them to adapt for optimal interaction with the receptor's active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. biorxiv.org These models are valuable for understanding the structural requirements for H3R antagonism and for designing new, more potent ligands. nih.govkent.ac.uk

A wide range of molecular descriptors have been employed in QSAR studies of H3R antagonists. These descriptors numerically represent various properties of the molecules, including:

Electronic Descriptors: Such as HOMO and LUMO energies, charge distribution, and dipole moment, which are important for charge transfer interactions. nih.govkent.ac.uksemanticscholar.org

Hydrophobic Descriptors: Like LogP, which relates to the compound's ability to cross cell membranes. nih.gov

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule, such as molecular volume and topological diameters. nih.govsemanticscholar.org BCUT descriptors, which represent connectivity and atomic properties, have been shown to be important. nih.govsemanticscholar.org

To build the models, various statistical techniques are used. Genetic algorithms (GA) are often employed to select the most relevant descriptors from a large pool, which are then used in methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create the predictive equation. kent.ac.ukbrieflands.comresearchgate.net Three-dimensional QSAR (3D-QSAR) methods like CoMFA and CoMSIA have also been used, which consider the 3D fields (steric, electrostatic) around the molecules. nih.gov

The predictive power of QSAR models is assessed through rigorous validation. A good model should not only fit the data it was trained on but also accurately predict the activity of new compounds (the test set). Statistical parameters used for validation include:

R² (Coefficient of Determination): Measures how well the model fits the training data. Values for H3R antagonist models have been reported as high as 0.964. nih.gov

q² or Q² (Cross-validated R²): Assesses the model's internal predictive ability, often calculated using a leave-one-out (LOO) procedure. A robust model for H3R antagonists showed a q² of 0.946. nih.gov

External Validation (R²_pred): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model building. A reported model for biphenyl (B1667301) derivatives achieved an R²_test of 0.855. researchgate.net

These models have successfully shown that factors like the presence of bulky groups near certain parts of the molecule and specific electronic properties can increase affinity for the H3R. nih.gov The strong statistical validation of these models indicates their utility as a valuable tool for the rational design of novel H3 receptor antagonists. nih.govresearchgate.net

Preclinical Pharmacological Investigations of Impentamine Mechanism Focused

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental in preclinical pharmacology for elucidating the mechanisms of action of a novel compound. These cellular and biochemical tests allow for a detailed examination of a compound's interaction with its molecular targets, its affinity, and its functional consequences on cellular signaling pathways. The following sections detail the investigation of Impentamine using a variety of established in vitro methodologies.

Reporter gene assays are a versatile tool in drug discovery used to study gene expression regulation and signal transduction pathways. thermofisher.combmglabtech.com In these assays, a reporter gene (such as luciferase or beta-galactosidase) is placed under the control of a specific promoter or regulatory element that is responsive to a particular signaling cascade. thermofisher.comindigobiosciences.com When a compound activates or inhibits the pathway, it alters the expression of the reporter gene, and the resulting change in the reporter protein's activity can be quantitatively measured. qiagen.com This allows researchers to assess the functional consequences of a compound's interaction with its target, such as a G-protein coupled receptor (GPCR). indigobiosciences.com

For a compound like this compound, which interacts with the histamine (B1213489) H3 receptor (a Gi/o-coupled GPCR), a reporter gene assay could be designed to measure the activity of a transcription factor downstream of the receptor's signaling cascade, for instance, by using a cAMP response element (CRE) linked to a luciferase reporter gene. Activation of the H3 receptor would inhibit adenylyl cyclase, leading to decreased cAMP levels and a subsequent reduction in CRE-mediated gene transcription, which would be detected as a decrease in luminescence. This method enables detailed mechanistic studies and can help in optimizing lead compounds by assessing their functional potency and selectivity. indigobiosciences.com

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to monitor protein-protein interactions and conformational changes in real-time within living cells. frontiersin.orgfrontiersin.org The method relies on non-radiative energy transfer between a bioluminescent donor, typically a luciferase enzyme, and a fluorescent acceptor protein fused to the proteins of interest. mdpi.com Energy transfer only occurs when the donor and acceptor are in very close proximity (less than 10 nanometers), making BRET an ideal tool for studying the dynamic interactions of receptor signaling complexes. frontiersin.org

BRET has been instrumental in developing conformational biosensors for GPCRs. In a notable study, an intramolecular H3 receptor biosensor was created using BRET to report on the receptor's real-time conformational dynamics. acs.org This biosensor was designed to synchronously screen for both H3R agonists and inverse agonists. acs.org this compound, a known H3 receptor agonist, was used as a reference compound in the characterization of this biosensor. The application of this compound to cells expressing the H3R biosensor would induce a conformational change in the receptor upon binding, altering the distance or orientation between the BRET donor and acceptor and resulting in a measurable change in the BRET ratio. acs.org This application demonstrates the utility of BRET in confirming the pharmacological profile of ligands like this compound and provides a highly sensitive platform for drug screening. frontiersin.orgacs.org

Radioligand displacement assays are a gold-standard method in pharmacology for determining the affinity of an unlabeled compound for a specific receptor. eurofinsdiscovery.comgiffordbioscience.com The principle involves a competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the receptor. nih.gov By measuring the concentration of the test compound required to inhibit the binding of the radioligand by 50% (the IC50 value), the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. giffordbioscience.com

This compound has been characterized using radioligand binding assays to determine its affinity for the histamine H3 receptor. In studies using rat brain cortex membranes, this compound's ability to displace the specific H3 receptor radioligand N alpha-[3H]methylhistamine was measured. nih.gov These experiments revealed a high affinity of this compound for the H3 receptor. Furthermore, functional assays on the guinea pig jejunum, where this compound acts as a competitive H3 antagonist, were performed to determine its potency (pA2 value). nih.gov

ParameterValueSpecies/TissueAssay TypeReference
pKi 9.1Rat Brain CortexRadioligand Displacement ([³H]methylhistamine) nih.gov
pA₂ 8.4Guinea Pig JejunumFunctional Antagonism nih.gov

Table 1: Receptor Affinity and Potency of this compound at the Histamine H3 Receptor.

In the same study, this compound was found to act as a partial agonist in mouse brain cortex slices. nih.gov The displacement of another radioligand, [125I]iodophenpropit, by this compound resulted in biphasic curves, which could be converted to monophasic curves in the presence of guanosine-5'-O-(3-thiotriphosphate), suggesting that this compound can distinguish between different coupling states of the H3 receptor. nih.gov

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways that are often initiated by the activation of GPCRs. sigmaaldrich.comnih.gov Assays that measure the intracellular concentration of cAMP are widely used to determine the functional effect of a compound on its target receptor, specifically whether it activates Gs-coupled (which increases cAMP) or Gi/o-coupled (which decreases cAMP) pathways. abcam.comarborassays.com These are typically competitive immunoassays where cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific antibody. sigmaaldrich.com

The pharmacological activity of this compound has been investigated through its effect on cAMP signaling. acs.org Studies characterizing a panel of histamine H3 receptor ligands at the second messenger level found that this compound displays strong partial agonism. acs.org The histamine H3 receptor is canonically coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase, thereby reducing the intracellular production of cAMP. frontiersin.org As a partial agonist, this compound would be expected to inhibit adenylyl cyclase activity, leading to a decrease in forskolin-stimulated cAMP levels, though to a lesser extent than a full agonist. This demonstrates this compound's ability to modulate second messenger systems downstream of H3 receptor activation.

Radioligand Displacement Assays for Receptor Affinity

Enzymatic Activity Studies

Beyond receptor interactions, the pharmacological profile of a compound includes its potential effects on enzymatic activity. Such studies are crucial for identifying additional mechanisms of action or potential off-target effects.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating the signal. nih.govmdpi.com Inhibitors of this enzyme, known as AChEIs, prevent the breakdown of acetylcholine, thereby increasing its concentration and prolonging its action at cholinergic receptors. wikipedia.org AChEIs can be reversible or irreversible and are used therapeutically for various conditions. nih.gov

This compound has been reported to act as an acetylcholinesterase inhibitor. According to these reports, it binds to the enzyme through a mechanism of competitive inhibition. This mode of action implies that this compound competes with the endogenous substrate, acetylcholine, for binding to the active site of the acetylcholinesterase enzyme. This interaction leads to an accumulation of acetylcholine in the synapse.

Ex Vivo Tissue and Organ Preparations

The guinea-pig jejunum serves as a classic and valuable ex vivo model for the functional characterization of histamine H3 receptor ligands. core.ac.uk This assay is based on the principle that H3 receptor agonists inhibit the contractile responses of the longitudinal smooth muscle, which are elicited by the electrical field stimulation of acetylcholine release from myenteric nerve endings. core.ac.uknih.gov

Initial pharmacological investigations using this isolated tissue preparation identified this compound as a potent and selective histamine H3 receptor antagonist. scispace.commedchemexpress.com In studies on the guinea-pig jejunum, this compound demonstrated high efficacy in antagonizing the effects of H3 receptor agonists. medchemexpress.com Its potency was quantified with a pA₂ value of 8.4, indicating a strong antagonistic activity at the H3 receptor in this specific tissue model. medchemexpress.com This finding placed this compound among the most potent selective H3 antagonists in a series of related 4(5)-(ω-aminoalkyl)-1H-imidazole compounds. medchemexpress.com

However, it is noteworthy that subsequent research using different experimental systems, such as recombinant human H3 receptors and in vivo models, later revealed agonistic properties for this compound. scispace.com This discrepancy highlights the complexity of its pharmacological profile and underscores the importance of characterizing compounds across multiple assays and species. The initial characterization in the guinea-pig jejunum, however, was crucial in identifying it as a high-affinity H3 receptor ligand. scispace.com

Table 1: Summary of this compound's Activity in Isolated Guinea-Pig Jejunum This table is interactive. You can sort and filter the data.

Compound Tissue Model Observed Activity Potency (pA₂) Reference
This compound Guinea-Pig Jejunum Histamine H3 Receptor Antagonist 8.4 medchemexpress.com

Mechanistic Investigations in Experimental Models

The histamine H3 receptor functions as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS). scispace.com As a heteroreceptor, its activation presynaptically inhibits the release of a wide array of key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin, in various regions of the rodent and human brain. scispace.comnih.gov This modulatory role makes the H3 receptor a significant target for influencing neuronal communication.

While initial ex vivo studies in peripheral tissues like the guinea-pig jejunum pointed to this compound being an H3 antagonist, mechanistic investigations in CNS models revealed a different functional outcome. scispace.com Specifically, in vivo microdialysis studies designed to measure neurotransmitter levels directly within the brain demonstrated that this compound possesses H3 receptor agonist properties. scispace.com In experiments conducted on the rat brain, this compound was shown to modulate the release of histamine in the hypothalamus, consistent with an agonistic action at the H3 autoreceptor. scispace.com The activation of the H3 autoreceptor by an agonist leads to a decrease in the synthesis and release of histamine from histaminergic neurons.

This functional conversion from an antagonist in the guinea-pig jejunum to an agonist in the rat brain CNS model illustrates the compound's complex pharmacology, which can be influenced by factors such as species differences (guinea-pig vs. rat), tissue environment (peripheral vs. central), and the specific H3 receptor isoforms present. scispace.com

Table 2: Comparison of this compound's Functional Activity Across Models This table is interactive. You can sort and filter the data.

Experimental Model System Measured Effect Inferred Activity Reference
Isolated Guinea-Pig Jejunum Ex Vivo, Peripheral Antagonism of H3 agonist-induced effects Antagonist scispace.commedchemexpress.com

Investigations using rat brain homogenates have explored the potential neuroprotective properties of this compound, focusing on its ability to counteract oxidative stress. oup.comnih.gov In these studies, neurotoxic effects were induced in the brain tissue preparations using a cyanide model, which is known to promote the generation of reactive oxygen species and subsequent cellular damage. oup.comnih.gov The neuroprotective capacity of this compound was assessed by measuring its effect on two key markers of oxidative stress: superoxide (B77818) anion levels and lipid peroxidation, the latter quantified by malondialdehyde (MDA) concentrations. oup.comnih.gov

The research demonstrated that this compound exerts antioxidant effects, although its efficacy varied depending on the specific oxidative process. oup.comnih.gov this compound significantly reduced lipid peroxidation at all concentrations tested, indicating a robust ability to protect cell membranes from oxidative damage. oup.comnih.gov In this regard, its protective effect was comparable to that of aspirin, a known neuroprotective agent used as a positive control in the assay. oup.comnih.gov

However, the compound's effect on superoxide anion generation was more limited. A reduction in superoxide levels was observed only at a high concentration of 1 mM. oup.comnih.gov These findings suggest that this compound's neuroprotective potential is linked to its antioxidant activity, particularly its ability to inhibit lipid peroxidation. oup.comnih.gov

Table 3: Antioxidant and Neuroprotective Effects of this compound in Rat Brain Homogenates This table is interactive. You can sort and filter the data.

Parameter Measured Experimental Condition Effect of this compound Comparison Reference
Lipid Peroxidation (MDA levels) Cyanide-induced neurotoxicity Significant reduction at all concentrations Compared favorably to Aspirin oup.comnih.gov

Computational and Structural Biology Approaches for Impentamine Research

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. researchgate.net In the context of Impentamine research, docking simulations have been instrumental in elucidating its binding mode within the histamine (B1213489) H3 receptor (H3R). acs.orgacs.org

Studies have shown that a key feature of the H3R antagonist pharmacophore is a positively charged amine group. acs.org Docking simulations of imidazole-containing ligands like this compound into homology models of the H3R have consistently shown interactions with key amino acid residues. acs.orgacs.org The most critical of these is an ionic interaction with either Aspartate 114 (D1143.32) in transmembrane helix 3 (TM3) or Glutamate (B1630785) 206 (E2065.46) in TM5. acs.orgacs.org The imidazole (B134444) ring of this compound is suggested to play a crucial role by interacting with E206. nih.govresearchgate.net

Further interactions contributing to the binding of H3R ligands include π-π stacking with aromatic residues such as Tyrosine 115 (Y1153.33), Tyrosine 374 (Y6.51), and Phenylalanine 398 (F7.39). acs.org A linker, typically an alkyl chain as in this compound's 5-aminopentyl group, allows the ligand to adopt a conformation that fits within the orthosteric binding site. tocris.comacs.org The ability of docking programs to correctly place this compound and its analogs within the H3R binding pocket and reproduce these known interactions serves as a validation for the computational models used. acs.org

Table 1: Key Interacting Residues in this compound-H3R Binding from Docking Simulations

Interacting ResidueLocationType of InteractionReference
Aspartate 114 (D1143.32)Transmembrane Helix 3Ionic Interaction acs.orgacs.org
Glutamate 206 (E2065.46)Transmembrane Helix 5Ionic Interaction acs.orgacs.orgnih.govresearchgate.net
Tyrosine 115 (Y1153.33)Transmembrane Helix 3π-π Stacking acs.org
Tyrosine 374 (Y6.51)Transmembrane Helix 6π-π Stacking acs.org
Phenylalanine 398 (F7.39)Transmembrane Helix 7π-π Stacking acs.org

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a dynamic view of ligand-receptor complexes, allowing researchers to observe the physical movements of atoms and molecules over time. wikipedia.orgmdpi.comarxiv.orgnih.gov This approach complements the static picture provided by molecular docking by exploring the conformational flexibility of both the ligand and the receptor, and the stability of their interactions. researchgate.net

For this compound and other H3R ligands, MD simulations have been used to refine docking poses and to assess the stability of the predicted interactions. acs.orgresearchgate.netuni-regensburg.de For instance, after docking histamine into an H3R model, 100 ns of MD simulations confirmed that histamine maintains stable interactions with residues D1143.32 and E2065.46, as well as with Y3746.51. acs.org Similar simulations for this compound would be expected to show the stability of its key interactions within the binding pocket.

MD simulations are particularly valuable for understanding how subtle changes in ligand structure can impact functional activity, leading to agonism, inverse agonism, or neutral antagonism. acs.org The dynamic nature of these simulations can reveal conformational changes in the receptor upon ligand binding that are linked to receptor activation or inactivation. researchgate.net Although specific, detailed MD simulation results for this compound are not extensively published, the methodology is a standard and crucial step in the computational investigation of ligands targeting the H3 receptor. acs.orguni-regensburg.de

Homology Modeling of Histamine Receptors for Ligand Design

The application of structure-based drug design techniques like molecular docking and MD simulations is contingent on the availability of a three-dimensional structure of the target receptor. researchgate.net In the absence of an experimentally determined crystal structure for the histamine H3 receptor, researchers have relied on homology modeling. acs.orgresearchgate.net This technique involves building a model of the target protein based on the known structure of a homologous protein that serves as a template. researchgate.net

For the H3R, homology models have often been constructed using the crystal structure of the histamine H1 receptor (H1R) or other related G-protein coupled receptors (GPCRs). acs.orgacs.org The validity of these models is critical and is often assessed by their ability to rationalize existing structure-activity relationship (SAR) data or to discriminate between known H3R ligands and inactive molecules. acs.org

These H3R homology models have been central to understanding the binding of this compound. nih.gov Alanine (B10760859) scanning mutagenesis studies, guided by these models, have confirmed the importance of residues like E206 for the binding and potency of agonists, including this compound. nih.gov The mutation of this residue significantly reduces the affinity and potency of this compound, validating the interactions predicted by the models. nih.gov Thus, homology modeling provides the structural framework necessary for designing novel H3R ligands and for interpreting experimental data. researchgate.net

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netacs.org This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening utilizes the knowledge of known active ligands, like this compound, to identify other molecules with similar properties. Pharmacophore models, which define the essential 3D arrangement of chemical features necessary for biological activity, can be developed from potent ligands such as this compound and used to screen databases for new scaffolds. researchgate.net

Structure-based virtual screening , on the other hand, uses the 3D structure of the receptor, typically a homology model in the case of H3R, to dock large numbers of compounds from a library. researchgate.netresearchgate.net The compounds are then ranked based on their predicted binding affinity or how well they fit into the binding site. This approach has been successfully used to identify novel H3R ligands. acs.org For example, a virtual screening campaign led to the discovery of two new H3R ligands with nanomolar affinity, whose inverse agonistic properties were subsequently confirmed. acs.org While this compound itself is a known antagonist, the principles of virtual screening that led to the discovery of these new compounds are directly applicable to finding novel molecules with similar or different activities at the H3 receptor. tocris.comacs.org

Analytical Methodologies in Impentamine Research

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatography is indispensable for separating Impentamine from reaction byproducts and starting materials, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound and related compounds. ucl.ac.uk Analytical HPLC systems are routinely used for purity control, often featuring a diode array detector (DAD) for detection. uni-regensburg.de In research contexts, the purity of synthesized batches of this compound derivatives is consistently verified by HPLC, with purities often exceeding 95%. uni-regensburg.de While specific HPLC parameters for this compound itself are not detailed in the provided research, the methodologies applied to analogous compounds in the same research field provide a clear framework. For instance, analyses are commonly performed on C18 reversed-phase columns. uni-regensburg.de

Table 1: Representative HPLC System Configuration for Analysis of Histamine (B1213489) Receptor Ligands This table is illustrative of a typical setup used in the research field.

ComponentSpecification
System Agilent Technologies Series 1100 or 1290 uni-regensburg.deacs.org
Pump Binary pump with degasser uni-regensburg.de
Autosampler Standard autosampler (e.g., Gilson 215) google.com
Column Reversed-phase, e.g., Phenomenex Kinetex-XB C18 uni-regensburg.de
Detector Diode Array Detector (DAD) uni-regensburg.de

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool in this compound research. acs.org This technique is used not only for purity assessment but also for confirming the molecular weight of the target compound and its intermediates during synthesis. uni-regensburg.de

In studies involving photoswitchable derivatives of histamine receptor ligands, LC-MS was a routine method for analyzing isomerization percentages and checking for photodegradation. acs.org The analysis often employs a C18 column and a gradient elution program with a mobile phase consisting of water and acetonitrile, typically with a formic acid modifier to improve ionization. acs.orgacs.org Detection is performed by both a UV detector (e.g., at 254 nm) and a mass spectrometer using techniques like electrospray ionization (ESI). google.comacs.org

Table 2: Example LC-MS Parameters for Analysis of Related Azobenzene-Derived H3R Ligands This table demonstrates typical LC-MS conditions applicable to this compound research. acs.org

ParameterValue
Solvent A Water/Formic Acid (999:1)
Solvent B Acetonitrile/Formic Acid (999:1)
Flow Rate 1.0 mL/min
Gradient Start 95% A, linear gradient to 10% A over 4.5 min, hold 1.5 min, return to 95% A
UV Detection 254 nm
MS Ionization Electrospray Ionization (ESI)

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods for Structural Characterization in Research

Spectroscopic methods are essential for the definitive structural elucidation of this compound, confirming that the synthesized molecule has the correct atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural characterization in organic chemistry. For this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to confirm its structure. tocris.com Certificates of Analysis for commercially available this compound dihydrobromide explicitly state that its ¹H NMR and ¹³C NMR spectra are "Consistent with structure". tocris.com

In broader research on histamine receptor ligands, NMR is used to verify the structure of novel compounds, track reactions, and even study dynamic processes like photoisomerization. acs.orgnih.gov For example, in the study of photoswitchable ligands, changes in ¹H NMR signals were monitored over time to quantify the isomerization process. acs.org Tracking chemical shift changes during acid titration by NMR can also determine the protonation state of molecules. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR data for this compound is not prominently featured in the surveyed literature, its application is noted in the characterization of related histamine receptor ligands. uni-regensburg.de For instance, in the analysis of an analogue, characteristic IR absorption peaks (νmax) were reported, corresponding to specific bond vibrations like C-H, N-H, and C=C stretches, confirming the presence of expected functional groups. nih.gov

Mass Spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. For this compound, Certificates of Analysis confirm that the mass spectrum is consistent with its chemical structure. tocris.com The molecular formula of this compound is C₈H₁₅N₃, corresponding to a monoisotopic mass of approximately 153.13 g/mol . wikipedia.orgncats.io

In research, various MS techniques are employed, including Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS). ucl.ac.uknih.gov Mild ionization techniques often produce a protonated molecular ion [M+H]⁺, which is frequently the most intense signal (base peak) in the spectrum. ucl.ac.uk High-Resolution Mass Spectrometry (HRMS) is also used to determine the elemental composition of a molecule with high accuracy, providing further confirmation of its identity. uni-regensburg.de

Infrared (IR) Spectroscopy

Radiochemical Techniques for Ligand Binding Studies

Radioligand binding assays represent a cornerstone in pharmacology for quantifying the interaction between a ligand and its receptor. creative-bioarray.comsci-hub.se These techniques are lauded for their sensitivity and robustness, providing critical data on binding affinity and receptor density. creative-bioarray.com In the study of this compound, these methods have been indispensable for elucidating its binding characteristics at the molecular level.

Preparation and Purification of Radiolabeled this compound Analogs

To conduct radioligand binding studies, a radiolabeled version of the ligand of interest, or a suitable analog, is required. The process involves incorporating a radioactive isotope, such as tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]), into the chemical structure of the compound. researchgate.net For histamine H3 receptor research, various radiolabeled agonists and antagonists have been developed and utilized. researchgate.nettocris.com

While direct radiolabeling of this compound has been explored, the synthesis of radiolabeled analogs with high specific activity and affinity is often a more practical approach. The choice of isotope is critical; tritium is a beta emitter commonly used for this purpose, offering good specific activity and a long half-life, which is advantageous for lengthy experimental procedures. Iodine-125, a gamma emitter, provides even higher specific activity, which can enhance the sensitivity of the assay.

The preparation of these radiolabeled analogs involves multi-step chemical synthesis. For instance, a precursor molecule with a suitable functional group for the introduction of the radioisotope is first synthesized. This is followed by the radiolabeling reaction and subsequent purification of the final radiolabeled compound. Purification is a critical step to remove any unreacted precursors and byproducts, ensuring that the observed radioactivity is solely from the desired radioligand. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purification, allowing for the separation of the radiolabeled compound to a high degree of purity. The specific activity of the resulting radioligand is then determined, which is a measure of the amount of radioactivity per unit of mass (e.g., Ci/mmol).

Quantitative Radioligand Binding Assay Development

The development of a quantitative radioligand binding assay is a meticulous process that involves the optimization of several experimental parameters to ensure reliable and reproducible data. sci-hub.se These assays are broadly categorized into saturation and competition binding assays. creative-bioarray.com

Saturation Binding Assays: These experiments are performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. creative-bioarray.com In a typical saturation assay for this compound, membrane preparations from cells expressing the histamine H3 receptor are incubated with increasing concentrations of a radiolabeled this compound analog. biorxiv.org Non-specific binding is determined by including a high concentration of a non-radiolabeled competing ligand in a parallel set of incubations. biorxiv.org After incubation to equilibrium, the bound and free radioligand are separated, often by rapid filtration through glass fiber filters. europeanpharmaceuticalreview.com The radioactivity retained on the filters, representing the bound ligand, is then quantified using liquid scintillation counting. The specific binding is calculated by subtracting the non-specific binding from the total binding. The resulting data are then analyzed using non-linear regression to determine the Bmax and Kd values.

Competition Binding Assays: These assays are used to determine the affinity of an unlabeled compound, such as this compound, for the receptor. creative-bioarray.com In this setup, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. biorxiv.org The unlabeled compound competes with the radioligand for binding to the receptor. As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in the measured bound radioactivity.

The data from a competition assay are used to calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand. The Ki value represents the affinity of the unlabeled compound for the receptor. Such assays have been crucial in quantifying the high affinity of this compound for the histamine H3 receptor. tocris.com

Below are illustrative data tables representing typical findings from radioligand binding studies in this compound research.

Table 1: Saturation Binding Analysis of a Radiolabeled this compound Analog ([³H]-Analog) on Membranes from HEK293 Cells Expressing the Human Histamine H₃ Receptor

Parameter Value
Kd (nM) 1.5 ± 0.2
Bmax (pmol/mg protein) 2.8 ± 0.3

This table presents the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) determined from a saturation binding experiment. The low Kd value indicates high affinity of the radiolabeled analog for the receptor.

Table 2: Competition Binding Analysis of this compound against [³H]-Nα-methylhistamine Binding on Rat Cortical Membranes

Compound IC₅₀ (nM) Kᵢ (nM)
This compound 4.2 ± 0.5 2.1 ± 0.3
Histamine 25 ± 3 12.5 ± 1.5

This table shows the IC₅₀ and Kᵢ values for this compound and the endogenous ligand histamine. The lower Kᵢ value for this compound demonstrates its higher affinity for the histamine H₃ receptor compared to histamine in this assay.

Through these sophisticated analytical methodologies, researchers have been able to precisely quantify the binding characteristics of this compound, solidifying its status as a potent and selective ligand for the histamine H3 receptor. tocris.com This detailed understanding is fundamental for its continued investigation in neuroscience and potential therapeutic applications.

Impentamine As a Pharmacological Research Tool

Applications in Investigating Neurotransmitter Systems and Their Regulation

The histamine (B1213489) H3 receptor functions as both an autoreceptor and a heteroreceptor in the central nervous system. ceu.eswikipedia.org As an autoreceptor, it is located on presynaptic histaminergic neurons and inhibits the synthesis and release of histamine. ceu.es As a heteroreceptor, it is found on the presynaptic terminals of non-histaminergic neurons, where its activation inhibits the release of various other neurotransmitters. ceu.eswikipedia.org

Impentamine, by acting as an H3 receptor agonist, serves as a powerful tool to investigate the regulatory role of the H3 receptor on these diverse neurotransmitter systems. scispace.com Activation of H3 receptors has been shown to inhibit the release of several key neurotransmitters, and this compound can be used to mimic this effect under controlled experimental conditions. ceu.eswikipedia.org This allows researchers to study the downstream consequences of modulating these neurotransmitter systems, which are implicated in a wide range of physiological and behavioral processes, including cognition, sleep-wake cycles, and mood. cas.cznih.govtocris.com

Neurotransmitters Modulated by H3 Receptor Activation

NeurotransmitterEffect of H3R ActivationReference
Histamine (autoregulation)Inhibition of release ceu.eswikipedia.org
Acetylcholine (B1216132) (ACh)Inhibition of release ceu.eswikipedia.org
Dopamine (DA)Inhibition of release ceu.eswikipedia.org
Noradrenaline (NA) / NorepinephrineInhibition of release ceu.eswikipedia.org
Serotonin (5-HT)Inhibition of release ceu.eswikipedia.org
GABAInhibition of release wikipedia.org

Role as a Reference Compound in Preclinical Pharmacology

In preclinical pharmacology, a reference compound is a well-characterized chemical that is used as a standard to compare the activity of new investigational compounds. fda.govtaylorandfrancis.com These studies, involving in vitro and in vivo laboratory testing, are essential to establish a pharmacological profile and ensure a compound is reasonably safe and exhibits sufficient activity to justify further development. fda.goveuropa.eu

This compound serves as a classic reference agonist for the histamine H3 receptor. Its established, albeit complex, pharmacological profile allows researchers to benchmark the potency and efficacy of newly synthesized compounds. scispace.com When developing novel H3 receptor agonists or antagonists, these new molecules are often tested in parallel with this compound in various binding and functional assays. researchgate.net This comparative approach allows for a standardized evaluation of new chemical entities and helps to validate the assay systems themselves. The use of a consistent reference compound is crucial for ensuring the reproducibility and reliability of data generated during the drug discovery process. taylorandfrancis.comnuvisan.com

Q & A

Q. What experimental designs are optimal for characterizing Impentamine’s pharmacological activity at histamine H3 and H4 receptors?

How can researchers formulate a focused research question on this compound’s role in modulating neurotransmitter release?

Methodological Answer: Apply the PICOT framework to structure the question:

  • Population: Neuronal cell lines or rodent brain slices.
  • Intervention: this compound administration at varying concentrations.
  • Comparison: Baseline neurotransmitter levels vs. post-treatment.
  • Outcome: Quantify changes in dopamine/serotonin release via HPLC.
  • Time: Acute (minutes) vs. chronic (hours) exposure .

Example question: “Does this compound (10–100 nM) inhibit dopamine release in rat striatal slices via H3R-365 isoform activation over a 30-minute period?”

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported agonist/antagonist activity across H3R isoforms?

Methodological Answer: Conduct biased signaling assays to evaluate this compound’s functional selectivity:

  • Measure Δlog(τ/KA) values to quantify bias between cAMP inhibition (Gαi signaling) and β-arrestin recruitment .
  • Compare isoforms (e.g., hH3R-445 vs. hH3R-365) to identify structural determinants of bias. For example, this compound exhibits 180-fold bias toward hH3R-365 due to its (three-carbon) linker and phenyl ring modifications .
  • Use SAR studies to test structural analogs (e.g., VUF 5204, VUF 4658) and correlate modifications with bias magnitude .

Q. What methodological strategies are critical for analyzing this compound’s isoform-specific signaling in complex tissue models?

Methodological Answer:

  • Tissue-specific receptor profiling: Use qPCR or Western blotting to quantify H3R isoform expression in target tissues (e.g., cortex vs. thalamus) .
  • Pharmacological isolation: Employ isoform-selective antagonists (e.g., VUF 8328 for hH3R-415) to isolate this compound’s effects on specific isoforms .
  • Data normalization: Express results as % response relative to isoform-specific reference agonists to control for expression level variability .

Q. How should researchers design studies to investigate this compound’s structural determinants of isoform bias?

Methodological Answer:

  • Crystallography/molecular dynamics: Resolve this compound’s binding pose in H3R isoforms to identify key interactions (e.g., with TM5/TM6 residues) .
  • Chimeric receptor constructs: Swap intracellular loops between isoforms (e.g., hH3R-445 vs. hH3R-365) to pinpoint regions governing bias .
  • Free energy calculations: Use computational models (e.g., MM-GBSA) to quantify binding energy differences across isoforms .

Methodological Frameworks

What criteria ensure rigor in formulating this compound-related research questions?

Answer: Apply the FINER framework :

  • Feasible: Ensure access to transfected cell lines and analytical tools (e.g., cAMP assays).
  • Interesting: Address gaps in isoform-specific signaling mechanisms.
  • Novel: Explore understudied H3R isoforms (e.g., hH3R-329).
  • Ethical: Use cell lines/tissue samples compliant with institutional guidelines .
  • Relevant: Link findings to neurological disorders (e.g., narcolepsy, ADHD) .

Data Presentation Standards

Q. How should researchers present this compound’s isoform bias data in publications?

Answer: Follow journal guidelines (e.g., Pharmaceutical Research):

  • Tables: Use Roman numerals, footnotes for statistical methods (e.g., “Data are mean ± SD, n=3”).
  • Figures: Include concentration-response curves for all isoforms in main figures; detailed Δlog(τ/KA) calculations in supplements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.